N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-12(16)17(23)22-18-21-15(10-26-18)11-7-8-13(19)14(20)9-11/h3-10H,2H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFQEZEKAJKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonylation reaction, using reagents such as ethylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfonyl group (–SO₂C₂H₅ ) is fully oxidized, but other components exhibit oxidative reactivity:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Thiazole ring oxidation | H₂O₂, Fe²⁺/Fe³⁺ catalysts | Thiazole-4,5-dione derivatives | |
| Dichlorophenyl oxidation | Ozone (O₃), acidic conditions | Ring hydroxylation or epoxidation |
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Thiazole oxidation : The sulfur atom in the thiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing agents like mCPBA (meta-chloroperbenzoic acid).
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Aromatic ring oxidation : The electron-deficient 3,4-dichlorophenyl group may undergo hydroxylation under radical-initiated conditions, though this is less common due to deactivation by chlorine substituents.
Reduction Reactions
Reductive transformations primarily target the sulfonyl and amide groups:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Sulfonyl group reduction | LiAlH₄, anhydrous THF, 0–5°C | Ethylthioether (–SC₂H₅) | |
| Amide reduction | BH₃·THF, reflux | Benzylamine derivative |
-
Sulfonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether with >70% yield in controlled conditions.
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Amide reduction : Borane-THF selectively reduces the benzamide carbonyl to a methylene group, forming a secondary amine.
Nucleophilic Aromatic Substitution
The 3,4-dichlorophenyl group facilitates substitution at activated positions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Chloride displacement | KOH/EtOH, 80°C | Hydroxyphenyl derivative | |
| Amine substitution | NH₃ (g), Cu catalyst, 120°C | Aminophenyl analogue |
-
Hydroxylation : Aqueous alkali replaces chlorine atoms with hydroxyl groups under thermal conditions, though steric hindrance from the thiazole ring limits reactivity at the 4-position .
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Amination : Catalytic amination replaces chlorine with amine groups, producing derivatives with enhanced biological activity.
Hydrolysis Reactions
The benzamide and ethylsulfonyl groups are susceptible to hydrolysis:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | 2-(Ethylsulfonyl)benzoic acid + amine | |
| Sulfonyl hydrolysis | H₂O, Δ | Sulfonic acid derivative |
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Amide cleavage : Acidic hydrolysis cleaves the benzamide bond, yielding 2-(ethylsulfonyl)benzoic acid and 4-(3,4-dichlorophenyl)thiazol-2-amine.
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Sulfonyl stability : The ethylsulfonyl group resists hydrolysis under neutral conditions but degrades slowly in strongly acidic or basic media.
Cross-Coupling Reactions
The 3,4-dichlorophenyl group participates in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |
| Ullmann coupling | CuI, diamines, 110°C | N-arylthiazole analogues |
-
Suzuki-Miyaura : Chlorine atoms at the 3- or 4-position undergo cross-coupling with arylboronic acids to form biaryl structures, useful for expanding molecular complexity .
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Ullmann-type coupling : Copper-catalyzed coupling introduces nitrogen-containing substituents, enhancing drug-likeness .
Miscellaneous Reactions
Additional reactivity includes:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitrated thiazole derivatives | |
| Cycloaddition | Azides, Cu(I) catalyst | Triazole-linked conjugates |
Scientific Research Applications
Chemistry
In the field of chemistry, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions. These properties make it an important intermediate in organic synthesis.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Studies indicate that it may interact with specific biological targets such as enzymes and receptors. For instance, research has shown that compounds similar to this one can act as selective antagonists for certain receptors, suggesting potential applications in modulating physiological functions .
Medicine
In medical research, the compound's therapeutic properties are being explored. Preliminary studies suggest it may exhibit anticancer activity due to its ability to induce apoptosis in cancer cells. Additionally, its structural features may allow it to serve as a lead compound in drug discovery efforts targeting various diseases .
Case Studies and Research Findings
Several studies have documented the effects and mechanisms of action of this compound:
- Anticancer Activity : A study highlighted its potential to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms . The compound's ability to interact with key signaling pathways involved in tumor growth makes it a candidate for further investigation.
- Zinc Ion Channel Modulation : Research indicates that related thiazole derivatives can act as negative allosteric modulators of zinc ion channels, which are implicated in several neurological disorders . This suggests that this compound could have applications in treating conditions associated with dysregulated zinc signaling.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Compound 7a and 7b ()
- 7a : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
- 7b : 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
- Comparison: The target compound’s ethylsulfonyl group at position 2 of the benzamide contrasts with 7a (methylsulfonyl at position 3) and 7b (ethylsulfonyl at position 4). For example, ortho-substituted sulfonyl groups (as in the target) may hinder rotation, affecting binding pocket interactions .
Compound 50 ()
- Structure : N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide.
- Comparison :
Thiazole Core Modifications
Compounds 4d, 4e, 4f ()
- Examples: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d).
- Comparison: These compounds retain the 3,4-dichlorophenyl-benzamide motif but incorporate morpholine or piperazine moieties on the thiazole. Such polar groups (e.g., morpholinomethyl) enhance solubility but may reduce blood-brain barrier penetration compared to the target’s ethylsulfonyl .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()
Comparative Data Table
Biological Activity
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound that belongs to the thiazole derivatives class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound features a thiazole ring, a dichlorophenyl group, and an ethylsulfonyl moiety. The unique structure contributes to its biological activity and potential pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₃S |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 922643-11-6 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various disease pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity.
- Signal Transduction Modulation : The compound may affect signal transduction pathways, leading to changes in cellular functions.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit growth in various cancer cell lines.
-
In Vitro Studies :
- The compound displayed cytotoxic effects against cancer cell lines such as Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its anticancer activity .
- Case Study :
Antimicrobial Properties
Thiazole derivatives are also known for their antimicrobial activities. Research has demonstrated that this compound may possess significant antibacterial properties.
- Comparative Analysis :
Anti-inflammatory Potential
Thiazole derivatives have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential therapeutic agents for inflammatory diseases.
- Mechanism of Action :
- Research Findings :
Q & A
Q. What are the recommended synthetic routes for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multistep reactions:
Thiazole Core Formation : Cyclization of a thiourea intermediate with α-halo ketones or esters under reflux conditions (e.g., using Lawesson’s reagent for sulfur incorporation) .
Sulfonation : Introduction of the ethylsulfonyl group via chlorosulfonation followed by nucleophilic substitution with ethylamine. Optimize by controlling reaction temperature (0–5°C) to minimize side products .
Amide Coupling : Use coupling agents like EDCI/HOBt or PyBOP for benzamide formation. Monitor via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Optimization : Reflux duration (4–6 hours), solvent selection (dry pyridine for amide coupling), and stoichiometric control of reagents (1:1.1 molar ratio) improve yield .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl), thiazole protons (δ 6.8–7.0 ppm), and sulfonyl/amide groups (e.g., SO2CH2CH3 at δ 1.4–1.6 ppm for ethyl) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C18H15Cl2N2O3S2: 465.0) .
- HPLC : Assess purity (>95% with C18 column, acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O interactions stabilizing the amide group) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR spectral data during characterization?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to resolve overlapping peaks caused by rotational restrictions (e.g., hindered rotation in the ethylsulfonyl group) .
- Decoupling Experiments : Apply 2D COSY or NOESY to distinguish coupling patterns in crowded aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D2O exchange for NH protons) to confirm exchangeable protons .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against PfENR (plasmodial enoyl-ACP reductase) via NADH consumption assays, referencing structural analogs with IC50 values <1 µM .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116, IC50 reported at 8.2 µM for thiazole derivatives) .
- Binding Studies : Perform SPR (surface plasmon resonance) to measure affinity for target proteins like PFOR (pyruvate:ferredoxin oxidoreductase) .
Q. How does the ethylsulfonyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP (e.g., increased by ~0.5 units vs. methylsulfonyl analogs) using HPLC-derived retention times .
- Metabolic Stability : Assess in liver microsomes (e.g., t1/2 >60 minutes in human microsomes due to sulfonate resistance to oxidation) .
- Permeability : Use Caco-2 monolayers; the sulfonyl group may reduce passive diffusion (Papp <1×10⁻⁶ cm/s), necessitating prodrug strategies .
Q. What strategies are effective in resolving low yield during the final amide coupling step?
- Methodological Answer :
- Activation Reagents : Switch from DCC to BOP-Cl for moisture-sensitive conditions, improving yields from 40% to 75% .
- Solvent Optimization : Use anhydrous DMF instead of THF to enhance carboxylate activation .
- Microwave-Assisted Synthesis : Reduce reaction time (10 minutes vs. 12 hours) and increase yield (85%) via controlled heating (80°C) .
Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?
- Methodological Answer :
- Analog Synthesis : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess halogen dependence .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between sulfonyl and PfENR His185) .
- Bioisosteric Replacement : Substitute thiazole with oxazole and compare IC50 shifts (>10-fold loss in activity observed in PfENR assays) .
Q. What computational methods predict the compound’s target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to PfENR over 100 ns (GROMACS) to assess stability of the sulfonyl-Arg158 interaction .
- QSAR Modeling : Train models with IC50 data from 20 analogs (R² >0.8) using descriptors like polar surface area and H-bond acceptors .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for sulfonyl group modifications to prioritize synthetic targets .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (10% v/v) to achieve 1 mM solubility in PBS .
- Salt Formation : Prepare hydrochloride salts via HCl/dioxane treatment, improving aqueous solubility by 5-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release in cell-based assays .
Q. How can the compound’s stability under varying pH and temperature conditions be validated?
- Methodological Answer :
- Forced Degradation : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC; sulfonyl groups show stability at pH 7–9 but hydrolyze at pH <2 .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions .
- Light Exposure Testing : Use ICH Q1B guidelines; protect from UV light due to thiazole ring photosensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
